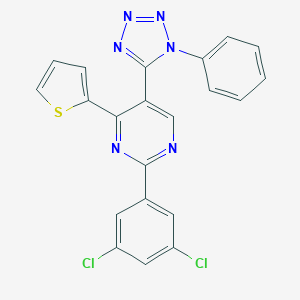
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine, commonly known as DCTP, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
DCTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. DCTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DCTP has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
Wirkmechanismus
The mechanism of action of DCTP is not fully understood. However, it has been proposed that DCTP exerts its anti-cancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing G1-phase cell cycle arrest. DCTP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. The antimicrobial activity of DCTP is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
DCTP has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have minimal effects on normal cells, making it a potential candidate for cancer therapy. DCTP has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, DCTP has been found to have a broad spectrum of antimicrobial activity, making it a potential treatment for bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
DCTP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile, making it safe for use in vitro and in vivo. However, DCTP has some limitations. It is a relatively new compound, and its full potential has not yet been explored. Additionally, the mechanism of action of DCTP is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on DCTP. One potential direction is to further investigate its anti-cancer properties and optimize its use as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of DCTP and optimize its use in lab experiments.
Synthesemethoden
The synthesis of DCTP involves a multi-step process that starts with the reaction of 3,5-dichloroaniline with 2-thiophenecarboxaldehyde to form an intermediate. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, DCTP. The synthesis of DCTP has been optimized to improve yield and purity, and it is now a well-established method in the literature.
Eigenschaften
Produktname |
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine |
|---|---|
Molekularformel |
C21H12Cl2N6S |
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
2-(3,5-dichlorophenyl)-5-(1-phenyltetrazol-5-yl)-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H12Cl2N6S/c22-14-9-13(10-15(23)11-14)20-24-12-17(19(25-20)18-7-4-8-30-18)21-26-27-28-29(21)16-5-2-1-3-6-16/h1-12H |
InChI-Schlüssel |
RCYVXYSVSSMCSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B258081.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)



![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
